1,4,6-Trichloronaphthalene physicochemical properties and CAS number
1,4,6-Trichloronaphthalene physicochemical properties and CAS number
An In-depth Technical Guide to 1,4,6-Trichloronaphthalene: Physicochemical Properties, Synthesis, and Analysis
Introduction
1,4,6-Trichloronaphthalene is a specific congener of the polychlorinated naphthalenes (PCNs), a group of 75 possible chlorinated aromatic hydrocarbons.[1][2][3] Structurally similar to polychlorinated biphenyls (PCBs), PCNs have been identified as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and associated health and environmental concerns.[2] Historically, commercial PCN products, often mixtures of various congeners, were used in a range of industrial applications, from electrical insulation to wood preservatives.[1][4] However, their production has been largely phased out in many countries since the 1970s and 1980s.[3][5][6]
This technical guide provides a comprehensive overview of 1,4,6-trichloronaphthalene (PCN-24), focusing on its core physicochemical properties, synthetic challenges, and the analytical methodologies required for its identification and quantification. This document is intended for researchers, environmental scientists, and drug development professionals who may encounter this compound in toxicological studies, environmental analysis, or as a reference standard.
Chemical Identity and CAS Number
Proper identification is critical for regulatory compliance, research, and safety. 1,4,6-Trichloronaphthalene is uniquely identified by its Chemical Abstracts Service (CAS) number.
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Compound Name: 1,4,6-Trichloronaphthalene
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Synonyms: PCN 24[7]
Physicochemical Properties
The physicochemical properties of 1,4,6-trichloronaphthalene dictate its behavior, environmental fate, and bioavailability. Like other PCNs, its properties are heavily influenced by the degree and position of chlorine atoms on the naphthalene ring.[9][10][11] Generally, increasing chlorination leads to higher melting points, increased hydrophobicity (higher log P), and lower vapor pressure and water solubility.[9][11]
| Property | Value | Source(s) |
| Appearance | Colorless to pale-yellow solid with an aromatic odor. | [5][12] |
| Melting Point | 65 °C | [11] |
| Boiling Point | 304-354 °C (for trichloronaphthalene isomers) | [5][12] |
| Density | 1.58 g/cm³ | [5][12] |
| Water Solubility | Insoluble / None | [5][12] |
| Vapor Pressure | <0.1 Pa at 20°C (for trichloronaphthalene isomers) | [12] |
| Log P (Octanol/Water Partition Coefficient) | 5.12 - 7.56 (range for trichloronaphthalene isomers) | [12] |
These properties underscore the compound's lipophilic and persistent nature. Its very low water solubility and high octanol/water partition coefficient indicate a strong tendency to adsorb to soil, sediments, and bioaccumulate in the fatty tissues of organisms.[1][2] The low vapor pressure suggests that while it is not highly volatile at room temperature, it can exist in both vapor and particulate phases in the atmosphere.[5]
Synthesis of 1,4,6-Trichloronaphthalene
The production of a specific, pure trichloronaphthalene isomer like 1,4,6-trichloronaphthalene is not a straightforward process.
Challenges in Synthesis
Direct chlorination of molten naphthalene, the historical method for producing commercial PCN mixtures, results in a complex array of isomers that are exceptionally difficult to separate.[3][9] The reaction conditions and catalysts influence the final congener profile, but precise control to yield a single isomer is generally not feasible with this approach.
Conceptual Synthetic Pathway
To obtain a pure congener, a multi-step, regioselective synthesis is required. This typically involves starting with a naphthalene derivative that has substituents to direct the chlorination to the desired 1, 4, and 6 positions. An alternative is to build the molecule through coupling reactions. A conceptual workflow for an isomer-specific synthesis is illustrated below.
Caption: Conceptual workflow for isomer-specific synthesis of PCNs.
Analytical Methodology
The accurate detection and quantification of 1,4,6-trichloronaphthalene in environmental and biological samples are critical for exposure assessment and regulatory monitoring. The standard method involves high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS).[9]
Experimental Protocol: Sample Analysis
1. Sample Preparation: Extraction
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Objective: To isolate the target analytes from the sample matrix (e.g., soil, water, tissue).
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Methodology:
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Solid Samples (Soil, Sediment): Techniques like Soxhlet extraction or Pressurized Liquid Extraction (PLE) are commonly used with organic solvents such as hexane or dichloromethane.[9][13]
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Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent or Solid-Phase Extraction (SPE) is employed to concentrate the analytes.[9]
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Internal Standards: A known amount of a ¹³C-labeled internal standard (e.g., 1,4,6-Trichloro naphthalene-¹³C₁₀) is added at the beginning of the extraction process for accurate quantification via isotope dilution.[9][14]
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2. Sample Preparation: Cleanup
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Objective: To remove interfering compounds (e.g., lipids, other organic matter) that could affect the instrumental analysis.
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Methodology: The crude extract is passed through a multi-layered silica gel or alumina column.[9] Different solvent polarities are used to elute fractions, separating the PCNs from other compounds like PCBs and lipids.
3. Instrumental Analysis
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Objective: To separate, identify, and quantify the individual trichloronaphthalene isomers.
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Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).[9]
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Methodology:
-
Separation: The cleaned extract is injected into the GC, where a high-resolution capillary column (e.g., DB-5ms) separates the compounds based on their boiling points and interaction with the column's stationary phase.[9] An optimized oven temperature program is crucial for resolving the 14 different trichloronaphthalene isomers.[9]
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Detection and Quantification: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is often preferred for its high sensitivity and selectivity.[9] The target analyte is identified by its specific retention time and mass spectrum, and quantified by comparing its response to that of the labeled internal standard.
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Caption: Standard analytical workflow for PCN isomer analysis.
Toxicology and Environmental Fate
The toxicological profile of PCNs is often compared to that of dioxins, with some congeners believed to exert their effects through the aryl hydrocarbon (Ah) receptor.[1]
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Toxicity: Occupational exposure to PCN mixtures has been linked to severe skin reactions like chloracne and liver disease.[1][15] The toxicity of PCNs generally increases with the degree of chlorination, with penta- and hexachlorinated congeners often showing the highest activity.[1][5][16] Trichloronaphthalenes are considered less active in this regard.[5] The substance may have long-term effects on the liver.[12]
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Environmental Persistence: PCNs are highly resistant to chemical and biological degradation, leading them to persist in the environment for extended periods.[2]
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Bioaccumulation: Due to their low water solubility and high lipophilicity, PCNs bioaccumulate in organisms and can biomagnify up the food chain.[2][12] They are expected to adsorb strongly onto soil and sediments.[1]
Conclusion
1,4,6-Trichloronaphthalene (PCN-24) is a persistent and bioaccumulative compound whose physicochemical properties necessitate precise and sensitive analytical methods for its detection. While its direct synthesis is challenging, leading to a reliance on complex analytical techniques to resolve it from other isomers, understanding its properties is crucial for assessing its environmental impact and toxicological significance. The historical industrial use of PCN mixtures has resulted in their widespread, low-level presence in the environment, making continued monitoring and research essential for environmental and public health protection.
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